molecular formula C20H18N2O6S2 B2504409 (Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 612804-37-2

(Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No. B2504409
CAS RN: 612804-37-2
M. Wt: 446.49
InChI Key: MOEAXKBUCKZZJK-ATVHPVEESA-N
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Description

The compound “(Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid” is a complex organic molecule. It is composed of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring is substituted with a 2-nitrophenyl group and a hexanoic acid group. The molecule also contains a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The furan ring and the thiazolidine ring contribute to the cyclic nature of the molecule . The nitro group attached to the phenyl ring is a strong electron-withdrawing group, which can affect the reactivity of the molecule .

Scientific Research Applications

Anticancer and Antitumor Effects

  • Synthesis and Anticancer Activity : Novel thioxothiazolidin-4-one derivatives, including compounds structurally related to (Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, have been synthesized and shown to possess significant anticancer activity. These compounds inhibit tumor growth and angiogenesis, indicating potential as anticancer therapy candidates (Chandrappa et al., 2010).
  • Leukemia Cell Impact : Derivatives of this compound exhibit strong antiproliferative activity against human leukemia cells and can induce apoptosis, a process of programmed cell death, in these cells (Chandrappa et al., 2009).

Antileishmanial Activity

  • Potential in Anti-Leishmanial Drugs : Studies on related nitroaromatic compounds have shown that they can inhibit the growth of Leishmania, a parasite responsible for the disease leishmaniasis. This suggests potential use in developing anti-leishmanial drugs (Dias et al., 2015).

Enzyme Inhibition

  • Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1) : Derivatives of this compound have been identified as inhibitors of ASK1, a kinase involved in stress and apoptosis signaling, indicating potential pharmaceutical applications (Volynets et al., 2013).

Antimicrobial Activity

  • Antimicrobial Effects : Some derivatives of this compound have shown promising antimicrobial activity against various bacterial and fungal species (Patel & Shaikh, 2010).

Analytical Applications

  • Fluorescence Quenching in Metal Ion Detection : Certain derivatives exhibit fluorescent quenching effects, particularly with cobalt ions, suggesting potential use as chemical sensors for detecting specific metal ions (Li Rui-j, 2013).

Miscellaneous Applications

  • Novel Compounds Synthesis : Research on compounds similar to (Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has led to the synthesis of novel compounds with potential applications in various fields like larvicidal activity and design of antitumor agents (P et al., 2021; Matiichuk et al., 2020).

Future Directions

The future directions for research and application of this compound are not specified in the search results. The potential uses of this compound could be vast, depending on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals, as a building block in synthetic chemistry, or in materials science .

properties

IUPAC Name

6-[(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S2/c23-18(24)8-2-1-5-11-21-19(25)17(30-20(21)29)12-13-9-10-16(28-13)14-6-3-4-7-15(14)22(26)27/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,23,24)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEAXKBUCKZZJK-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

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